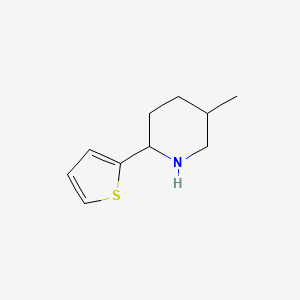

5-methyl-2-(thiophen-2-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-thiophen-2-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-8-4-5-9(11-7-8)10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJUNPUQJPZFEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 2 Thiophen 2 Yl Piperidine and Analogous Structures

Established Synthetic Pathways to Piperidine (B6355638) Derivatives

The construction of the piperidine ring is a cornerstone of heterocyclic chemistry, with a multitude of strategies developed for its synthesis. These methods range from classical cyclization reactions to modern multi-component approaches, each offering unique advantages in terms of efficiency, complexity, and substituent tolerance.

Multi-component Reactions (MCRs) in Piperidine Synthesis

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to rapidly assemble complex molecular architectures from simple starting materials in a single synthetic operation. taylorfrancis.com These reactions are particularly well-suited for the creation of diverse libraries of substituted piperidines. ajchem-a.com A common strategy involves the one-pot reaction of an aldehyde, an amine, and a suitable dienophile or a compound containing active methylene (B1212753) groups. taylorfrancis.comresearchgate.net

For instance, a three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester can be catalyzed by various agents, including zirconium oxychloride and phenylboronic acid, to afford highly functionalized piperidine scaffolds. taylorfrancis.comresearchgate.net The mechanism often proceeds through the initial formation of an imine or an enamine, which then undergoes a cascade of reactions, such as Michael addition and intramolecular cyclization, to furnish the piperidine ring. The diversity of commercially available starting materials allows for the generation of a wide range of substitution patterns on the piperidine core.

| Catalyst | Reactant A | Reactant B | Reactant C | Product Type | Reference |

| Tetrabutylammonium tribromide (TBATB) | Aromatic Aldehyde | Amine | Dienophile | Highly functionalized piperidines | taylorfrancis.com |

| Zirconium oxychloride (ZrOCl₂) | Aromatic Aldehyde | Amine | Acetoacetic Ester | Functionalized piperidine scaffolds | taylorfrancis.com |

| Wet Picric Acid | Various | Various | Various | syn-diastereomer of piperidines | taylorfrancis.com |

| Phenylboronic Acid | Benzaldehyde | Aniline | Ethyl acetoacetate | 4-phenyl-2,6-dimethyl-3,5-dicarbethoxy-1-phenyl-piperidine | researchgate.net |

Cyclization Strategies for Piperidine Ring Formation

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of the piperidine ring. nih.gov These methods involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close a linear precursor into the six-membered heterocycle. The choice of cyclization strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Electroreductive cyclization has emerged as a green and efficient method for the synthesis of heterocyclic amines, including piperidines. beilstein-journals.orgnih.govnih.gov This approach typically involves the electrochemical reduction of an imine in the presence of a terminal dihaloalkane. beilstein-journals.orgnih.gov The reaction is initiated by the reduction of the imine at the cathode to form a radical anion. beilstein-journals.org This nucleophilic species then attacks the dihaloalkane, followed by a further one-electron reduction and subsequent intramolecular cyclization to yield the piperidine derivative. beilstein-journals.org The use of flow microreactors can enhance the efficiency of this process due to the large specific surface area, leading to good yields of the desired products. beilstein-journals.orgnih.govnih.gov

A model reaction is the electroreductive cyclization of benzylideneaniline (B1666777) with 1,4-dibromobutane (B41627) to produce 1,2-diphenylpiperidine. nih.gov This method avoids the use of toxic or expensive reagents, making it an attractive alternative to traditional synthetic routes. beilstein-journals.orgnih.gov

The intramolecular cyclization of precursors containing both an amine and an alkene functionality is a versatile method for constructing piperidine rings. nih.govnih.gov These reactions can be promoted by various means, including acid catalysis, transition metal catalysis, or radical initiation. nih.gov For example, the intramolecular hydroamination of 5-alkenylamines can be catalyzed by transition metal complexes, such as those of zirconium, to afford 2-methylpiperidines. nih.gov The reaction proceeds through the coordination of the catalyst to the alkene and the amine, followed by migratory insertion and protonolysis to yield the cyclized product.

Another powerful approach is the aza-Heck cyclization of alkenylcarbamates, which can be rendered enantioselective through the use of chiral ligands. nih.gov This redox-neutral reaction is tolerant of a wide range of functional groups. nih.gov

| Cyclization Type | Precursor | Catalyst/Reagent | Product | Reference |

| Hydroamination/cyclization | 4-pentenyl amines | Schafer's catalyst | Pyrrolidines (related to piperidine synthesis) | nih.gov |

| Hydroamination | Alkenyl amines | Chiral zirconium catalyst | Indolines, pyrrolidines, and piperidines | nih.gov |

| Aza-Heck Cyclization | Alkenylcarbamates | Palladium catalyst with chiral P-O ligand | Enantiomerically enriched piperidines | nih.gov |

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, provides a powerful tool for the construction of six-membered rings with excellent control over stereochemistry. wikipedia.org The aza-Diels-Alder reaction, where either the diene or the dienophile contains a nitrogen atom, is a direct route to tetrahydropyridines, which can be subsequently reduced to piperidines. thieme-connect.comrsc.org

Imines are commonly used as dienophiles in reactions with electron-rich dienes, such as Danishefsky's diene, to produce dihydropyridinones. researchgate.net These reactions can be catalyzed by Lewis acids or Brønsted acids. rsc.org A three-component variation involves the in-situ formation of an N-alkenyl iminium ion from an enamine, which then acts as the diene in a cycloaddition with an alkene dienophile. thieme-connect.com This approach allows for the rapid assembly of highly substituted piperidine derivatives. thieme-connect.com The resulting cycloadducts can often be further functionalized in a one-pot manner. thieme-connect.com

Radical cyclizations offer a complementary approach to the synthesis of piperidines, often proceeding under mild conditions and tolerating a variety of functional groups. nih.govnih.govrsc.org These reactions typically involve the generation of a radical on a linear precursor, which then undergoes an intramolecular addition to an unsaturated moiety, such as an alkene or alkyne, to form the piperidine ring. rsc.orgmdpi.com

One common strategy is the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can be initiated by radical initiators like tributyltin hydride or tris(trimethylsilyl)silane, leading to 2,4-disubstituted piperidines. nih.gov The diastereoselectivity of these reactions can be highly dependent on the choice of the radical mediator. nih.gov More recently, photoredox catalysis has been employed to generate aryl radicals from linear aryl halide precursors, which then undergo regioselective cyclization to form complex spiropiperidines. nih.gov This method avoids the use of toxic tin reagents and precious metals. nih.gov

| Radical Source | Precursor | Product | Key Features | Reference |

| Tributyltin hydride or Tris(trimethylsilyl)silane | 7-substituted-6-aza-8-bromooct-2-enoates | 2,4-disubstituted piperidines | Diastereoselectivity influenced by the radical mediator | nih.gov |

| Organic photoredox catalyst | Linear aryl halides with a tethered alkene | Spirocyclic piperidines | Mild conditions, avoids toxic reagents | nih.gov |

| Cobalt(II) catalyst | Linear amino-aldehydes | Piperidines and pyrrolidones | Good yields, competitive 1,5-H-transfer can be a side reaction | nih.gov |

| Copper catalyst | N-Fluorosubstituted amines | Chiral piperidines | Involves N-radical formation and 1,6-hydrogen atom transfer | mdpi.com |

Phosphite-Driven Cyclodehydration

Phosphite-driven cyclodehydration has emerged as a valuable method for the synthesis of piperidines, particularly 2-substituted 3-hydroxypiperidines, which are common motifs in bioactive compounds. This methodology offers a concise and stereodivergent route to these structures. A key advantage of this approach is the use of simple triethylphosphite as a substitute for triphenylphosphine (B44618), which is often used in similar cyclodehydration reactions. The resulting stoichiometric oxidized P(V)-byproduct, triethylphosphate, is easily removed during aqueous work-up through saponification, overcoming the challenging separation of triphenylphosphine oxide. beilstein-journals.org

The reaction generally involves the conversion of amino alcohols to the corresponding piperidines. The process is mediated by an alkyl phosphite, such as triethylphosphite, which is activated by an oxidant like iodine. beilstein-journals.org The reaction conditions, particularly the solvent and base, can significantly influence the reaction's selectivity and yield. For instance, the ratio of triethylamine (B128534) (Et3N) to dichloromethane (B109758) (CH2Cl2) has been shown to be crucial, with a 1:2 ratio being identified as optimal for favoring the desired cyclization pathway to piperidines. This is attributed to the lower solubility of iodine in triethylamine, leading to a slower and more selective reaction, as well as general base catalysis facilitating the cyclization step. beilstein-journals.org

This methodology has been successfully applied to the synthesis of a range of heterocycles, including pyrrolidines and piperidines, from their corresponding amino alcohol precursors. The yields for these transformations are generally good, often exceeding 80%. beilstein-journals.org

Table 1: Examples of Phosphite-Mediated Cyclodehydration of Amino Alcohols to Heterocycles beilstein-journals.org

| Entry | Amino Alcohol Precursor | Product | Yield (%) |

| 1 | 12a | Pyrrolidine (B122466) 13a | 80 |

| 2 | 12b | Piperidine 13b | 63 |

Yields are for the isolated product.

Reductive Amination Protocols

Reductive amination is a widely employed and versatile strategy for the formation of C-N bonds and is frequently used in the synthesis of piperidine rings. This method can be applied in both intramolecular and intermolecular fashions to construct the heterocyclic core.

One approach involves the iron-catalyzed reductive amination of ω-amino fatty acids. In this process, phenylsilane (B129415) plays a multifaceted role by promoting the formation and subsequent reduction of an intermediate imine, initiating the cyclization, and reducing the resulting piperidinone intermediate, all catalyzed by an iron complex. This method is effective for the preparation of various cyclic amines, including piperidines. nih.gov

Another variation is the diastereoselective reductive cyclization of amino acetals, which can be prepared via a nitro-Mannich reaction. The stereochemistry of the final piperidine product is controlled during the initial diastereoselective Mannich reaction, and this stereochemistry is retained during the subsequent reductive cyclization step. nih.gov

Intermolecular reductive amination, often in a [5+1] annulation strategy, involves the condensation of an amine with an aldehyde or ketone, followed by the reduction of the resulting imine. A "hydrogen borrowing" annulation method, catalyzed by iridium(III), exemplifies this approach. The mechanism involves a sequence of hydroxyl oxidation, amination, and imine reduction through hydrogen transfer facilitated by the metal catalyst. This process forms two new C-N bonds, one intermolecularly and one intramolecularly, and allows for the stereoselective synthesis of substituted piperidines. nih.gov

Reductive amination has also been a key step in the synthesis of various piperidine-containing pharmaceutical drugs. For example, in the synthesis of the CDK 4/6 inhibitor Abemaciclib, reductive amination of 6-bromonicotinaldehyde (B16785) with N-ethylpiperazine using sodium triacetoxyborohydride (B8407120) was a crucial transformation. mdpi.com Similarly, the synthesis of the endothelin receptor antagonist Clazosentan involves a regulatory starting material, 5-methyl-2-pyridinesulfonamide, which can be synthesized via an electrophilic amination protocol. figshare.com

Nucleophilic Substitution Reactions in Piperidine Functionalization

Nucleophilic substitution reactions are fundamental to the functionalization of pre-existing piperidine rings or in the final stages of their synthesis. These reactions can be used to introduce a variety of substituents onto the piperidine scaffold.

The kinetics of piperidino-substitution have been studied in detail for thiophene (B33073) derivatives, which is particularly relevant to the synthesis of 5-methyl-2-(thiophen-2-yl)piperidine. For instance, the reaction of piperidine with methyl 2-methoxy-3-nitrothiophen-5-carboxylate and 5-acetyl-2-methoxy-3-nitrothiophen in methanol (B129727) has been shown to be catalyzed by both piperidine and methoxide (B1231860) ions. rsc.org This suggests that the departure of the methoxy (B1213986) group is general-acid-catalyzed, indicating a specific base-general acid mechanism for the base catalysis. rsc.org

In a broader context of forming heterocyclic systems, nucleophilic substitution is a key strategy. For example, the reaction of pentafluoropyridine (B1199360) with piperazine (B1678402) proceeds via a nucleophilic substitution mechanism. Piperazine acts as an efficient nucleophile, and the substitution preferentially occurs at the ortho and para positions of the pentafluoropyridine ring due to the activating effect of the ring nitrogen atom. researchgate.net While this example involves piperazine, the principles of nucleophilic aromatic substitution are applicable to the reaction of piperidines with activated aromatic systems.

Mannich Reactions in Piperidine Scaffold Construction

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that is frequently utilized for the construction of the piperidine scaffold. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) and a primary or secondary amine. The resulting "Mannich base" can be a key intermediate in the synthesis of various piperidine derivatives. researchgate.net

Stereoselective Mannich reactions have been developed to control the stereochemistry of the resulting piperidine core. These methods can be broadly categorized into three approaches: chiral pool-based (internal asymmetric induction), chiral auxiliary-based (relayed asymmetric induction), and asymmetric catalysis-based (external asymmetric induction). researchgate.net

A three-component vinylogous Mannich-type reaction has been developed as a general method for assembling multi-substituted chiral piperidines. This approach is inspired by the biosynthesis of piperidine natural products. In this biomimetic strategy, a functionalized dienolate, such as a 1,3-bis-trimethylsilyl enol ether, undergoes a stereoselective three-component reaction to yield a cyclized chiral dihydropyridinone adduct. This adduct serves as a versatile intermediate for the synthesis of a variety of chiral piperidine compounds. rsc.org

The nitro-Mannich (or aza-Henry) reaction, where a nitroalkane reacts with an imine to form a β-nitroamine, is another valuable tool in target-oriented synthesis, including the preparation of piperidine-based drugs. researchgate.net This reaction has been applied in domino sequences, such as a nitro-Mannich/lactamization cascade, to construct complex piperidine-containing molecules. researchgate.net

Table 2: Applications of Mannich Reactions in Piperidine Synthesis

| Reaction Type | Key Features | Application Example | Reference |

| Stereoselective Mannich Reaction | Employs chiral pool, auxiliaries, or catalysts for stereocontrol. | Synthesis of enantiopure piperidine alkaloids. | researchgate.net |

| Three-Component Vinylogous Mannich Reaction | Biomimetic approach using a dienolate for stereoselective synthesis of chiral dihydropyridinones. | Assembly of multi-substituted chiral piperidines. | rsc.org |

| Nitro-Mannich (aza-Henry) Reaction | Reaction of a nitroalkane with an imine to form a β-nitroamine. | Synthesis of piperidine- and piperidinone-based drugs. | researchgate.net |

Hydrogenation of Pyridine (B92270) Precursors to Piperidines

The catalytic hydrogenation of pyridine and its derivatives is a fundamental and widely used method for the synthesis of the corresponding piperidines. dtic.mil This approach is attractive due to the commercial availability of a vast array of substituted pyridines.

Traditionally, this transformation often requires harsh conditions, such as high temperatures and pressures, and is typically carried out using heterogeneous catalysts like nickel. dtic.milresearchgate.net However, significant research has been directed towards developing milder and more selective hydrogenation methods.

Recent advancements include the use of anion-exchange membrane (AEM) electrolyzers for the electrochemical hydrogenation of pyridines at ambient temperature and pressure. Using a carbon-supported rhodium catalyst, this method can achieve high current efficiency and yield for the conversion of pyridine to piperidine. researchgate.netacs.org

For the synthesis of chiral piperidines, asymmetric hydrogenation strategies have been developed. This can be challenging due to the aromaticity of the pyridine ring. One approach involves the conversion of the pyridine to a pyridinium (B92312) salt, which lowers the resonance energy and facilitates hydrogenation under milder conditions. Asymmetric reductive transamination of pyridinium salts using a chiral primary amine under rhodium-catalyzed transfer hydrogenation conditions provides a route to various chiral piperidines without the need for a chiral catalyst or hydrogen gas. dicp.ac.cn

The hydrogenation of fluorinated pyridines presents a particular challenge due to the potential for competitive hydrodefluorination. A method utilizing a palladium catalyst, such as palladium(II) hydroxide (B78521) on carbon, in the presence of an acid like aqueous HCl has been developed for the cis-selective hydrogenation of fluoropyridines to the corresponding fluorinated piperidines. nih.gov

The mechanism of pyridine hydrogenation has also been investigated using density functional theory calculations. For the full hydrogenation of 2,6-substituted pyridines catalyzed by a Lewis acid, the reaction is proposed to proceed through a series of steps involving the activation of H2 by a frustrated Lewis pair (FLP), followed by sequential hydrogenation of the pyridine ring to ultimately yield the piperidine. rsc.org

Synthesis of Thiophene Moiety and Its Integration

The thiophene ring is a key structural component of the target molecule. Its synthesis and subsequent integration with the piperidine scaffold are crucial steps.

Classic Thiophene Ring Formation Reactions (e.g., Paal-Knorr Synthesis)

The Paal-Knorr thiophene synthesis is a classic and reliable method for the formation of the thiophene ring. This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. organic-chemistry.orgwikipedia.org

Commonly used sulfurizing agents include phosphorus pentasulfide (P4S10) and Lawesson's reagent. These reagents act not only as a source of sulfur but also as dehydrating agents, facilitating the cyclization process. organic-chemistry.orgwikipedia.orguobaghdad.edu.iq The reaction is typically carried out by heating the 1,4-dicarbonyl compound with an excess of the sulfurizing agent. organic-chemistry.org It is important to note that toxic hydrogen sulfide (B99878) (H2S) can be formed as a byproduct. organic-chemistry.org

The mechanism of the Paal-Knorr thiophene synthesis is thought to involve the sulfurization of the dicarbonyl compound to form a thioketone intermediate, which then undergoes cyclization and dehydration to form the aromatic thiophene ring. wikipedia.org It has been shown that the reaction does not necessarily proceed through a furan (B31954) intermediate, as treating isolated furans with phosphorus pentasulfide gives inconsistent results compared to the direct reaction of 1,4-dicarbonyls. wikipedia.org

Microwave-assisted Paal-Knorr condensations have been developed to provide furans, pyrroles, and thiophenes in good yields from various 1,4-diketones, offering a more efficient alternative to conventional heating. organic-chemistry.org

Table 3: Key Features of the Paal-Knorr Thiophene Synthesis

| Component | Description | Examples |

| Starting Material | 1,4-Dicarbonyl compound | Acetonylacetone |

| Sulfurizing/Dehydrating Agent | Provides sulfur and facilitates cyclization. | Phosphorus pentasulfide (P4S10), Lawesson's reagent |

| Product | Substituted thiophene | 2,5-Dimethylthiophene |

Functionalization of Pre-existing Thiophene Nuclei

One viable approach to the synthesis of 2-(thiophen-2-yl)piperidine (B2822841) derivatives involves the functionalization of a pre-existing thiophene ring, which is then elaborated to form the piperidine ring. This strategy often begins with the introduction of a side chain onto the thiophene nucleus that can serve as a precursor to the piperidine structure.

Classical methods for thiophene synthesis, such as the Paal–Knorr and Gewald reactions, provide access to a variety of substituted thiophenes. nih.gov Once the thiophene core is obtained, it can undergo electrophilic aromatic substitution reactions to introduce functional groups that can be further manipulated. nih.gov For instance, Friedel-Crafts acylation of thiophene can introduce a keto group, which can then be elaborated into a nitrogen-containing side chain.

A common strategy involves the reaction of thiophene with diacyl chlorides in the presence of a Lewis acid like AlCl₃ to produce diketones, such as 1,6-di(thiophen-2-yl)hexane-1,6-dione. nih.gov These diketones can then serve as precursors for the construction of the piperidine ring through reductive amination or other cyclization methods.

More direct functionalization can be achieved through metal-catalyzed cross-coupling reactions. For example, 2-halothiophenes can be coupled with various organometallic reagents to introduce side chains that can be precursors to the piperidine ring. nih.gov

Table 1: Selected Reactions for Thiophene Functionalization

| Reaction Type | Reagents | Product Type |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Thienyl ketone |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Thiophene-2-carboxaldehyde |

| Metalation-Alkylation | n-BuLi, Alkyl halide | 2-Alkylthiophene |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 2-Arylthiophene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 2-Alkynylthiophene |

Strategies for Attaching Thiophene to Piperidine Rings

A more direct approach involves the formation of a bond between a pre-formed thiophene nucleus and a piperidine ring or its precursor. This can be achieved through several carbon-carbon or carbon-nitrogen bond-forming reactions.

One of the most common methods is the reaction of an organometallic derivative of thiophene with an electrophilic piperidine precursor. For example, 2-lithiothiophene or 2-thienylmagnesium bromide can be added to a piperidone derivative. A specific example involves the Grignard reaction of 2-bromothiophene (B119243) with a 4-piperidone (B1582916) carbamate (B1207046) to yield a tertiary alcohol, which can then be further modified. google.com

Another strategy is the nucleophilic addition of a thiophene derivative to an imine or iminium ion precursor of the piperidine ring. For instance, the reaction of 2-lithiothiophene with 5-methyl-Δ¹-piperideine would directly lead to the desired 5-methyl-2-(thiophen-2-yl)piperidine skeleton.

Reductive amination represents another powerful tool for connecting the two rings. This involves the reaction of a thiophene-containing aldehyde or ketone with an amino-precursor of the piperidine ring, followed by reduction of the resulting imine or enamine.

Finally, transition metal-catalyzed cross-coupling reactions are also employed. For example, a suitably functionalized piperidine derivative (e.g., a halopiperidine) could be coupled with a thiophene-based organometallic reagent in a Suzuki, Stille, or Negishi-type reaction.

Stereoselective Synthesis of 5-Methyl-2-(thiophen-2-yl)piperidine and Related Stereoisomers

The control of stereochemistry is crucial in the synthesis of biologically active molecules. For 5-methyl-2-(thiophen-2-yl)piperidine, which has two stereocenters, four possible stereoisomers exist (cis and trans pairs of enantiomers). Several strategies have been developed to selectively synthesize specific stereoisomers of substituted piperidines.

Chiral Auxiliary-Controlled Methods

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed. This approach has been widely used in the asymmetric synthesis of piperidine derivatives. ru.nl

For the synthesis of 2-substituted piperidines, chiral auxiliaries can be attached to the nitrogen atom of a piperidine precursor. For example, a chiral auxiliary can be used in a Mannich-type reaction to control the formation of the piperidine ring. ru.nl The stereochemical outcome is directed by the chiral auxiliary, leading to the preferential formation of one diastereomer. ru.nl

Another approach involves the use of chiral auxiliaries derived from amino alcohols, such as (R)-phenylglycinol, which can be condensed with δ-keto acids to form bicyclic lactams. Subsequent functionalization and removal of the auxiliary can provide enantiomerically enriched 2-arylpiperidines. rsc.org This methodology could be extended to the synthesis of 2-heteroarylpiperidines like the target compound. Carbohydrate-based auxiliaries, such as arabinopyranosylamine, have also been employed in the diastereoselective synthesis of piperidine derivatives. researchgate.net

Table 2: Common Chiral Auxiliaries in Piperidine Synthesis

| Chiral Auxiliary | Type of Reaction |

| Evans' Oxazolidinones | Alkylation, Aldol reactions |

| (R)-Phenylglycinol | Cyclodehydration with δ-keto acids |

| Camphorsultam | Diels-Alder, Alkylation |

| Pseudoephedrine | Alkylation |

| Arabinopyranosylamine | Mannich-Michael domino reaction |

Asymmetric Catalytic Reactions

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Several catalytic asymmetric methods are applicable to the synthesis of substituted piperidines.

The asymmetric hydrogenation of substituted pyridines or their derivatives is a powerful strategy. nih.gov Chiral transition metal catalysts, often based on rhodium or iridium with chiral phosphine (B1218219) ligands, can hydrogenate pyridinium salts or activated pyridines with high enantioselectivity. This approach can be used to synthesize chiral 2-substituted piperidines.

Another important method is the catalytic asymmetric Mannich reaction, which can be used to construct the piperidine ring with control over the stereochemistry at the 2-position. Organocatalysts, such as proline and its derivatives, have been shown to be effective in catalyzing the asymmetric Mannich reaction between aldehydes, anilines, and ketones to produce chiral piperidine precursors. nih.gov

Copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters has also been developed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov

Stereodivergent Approaches for cis- and trans-Isomers

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product from a common starting material by simply changing the reagents or reaction conditions. This is particularly valuable for creating libraries of stereoisomers for biological screening.

For 2,5-disubstituted piperidines, stereodivergent strategies often rely on controlling the stereochemistry of key intermediates. For example, a stereodivergent approach to indolizidine alkaloids, which contain a piperidine ring, has been described featuring a rhodium-catalyzed domino hydroformylation and double cyclization. acs.org The subsequent stereocontrolled transformations allow for the synthesis of different diastereomers. acs.org

In the context of pyrrolidine synthesis, which shares some synthetic strategies with piperidines, the stereochemical outcome of a gold-catalyzed tandem intramolecular alkyne hydroamination/iminium formation/reduction sequence could be switched by choosing an appropriate nitrogen protecting group, leading to either cis or trans-2,5-disubstituted pyrrolidines. rsc.org A similar strategy could potentially be applied to piperidine synthesis.

Furthermore, the stereoselective reduction of a cyclic imine or enamine intermediate can often be controlled to give either the cis or trans product by selecting the appropriate reducing agent and reaction conditions.

Control of Stereochemical Configurations at Ring Atoms

The relative stereochemistry between the substituents at the C2 and C5 positions of the piperidine ring (cis or trans) is often determined during the ring-forming step or in a subsequent functionalization.

In the case of piperidine synthesis via the hydrogenation of a disubstituted pyridine, the stereochemical outcome is often substrate-controlled, with the cis isomer being the major product due to the delivery of hydrogen from the less hindered face of the substrate adsorbed on the catalyst surface.

For cyclization reactions, the stereochemistry can be controlled by the geometry of the acyclic precursor and the reaction mechanism. For example, an intramolecular Michael addition reaction can lead to the formation of either cis or trans isomers depending on the conformational preferences of the transition state. Organocatalytic intramolecular aza-Michael reactions have been shown to produce enantiomerically enriched 2,5-disubstituted piperidines. nih.gov

The stereochemistry of pre-existing piperidines can also be modified. For instance, the epimerization of a substituent at an acidic alpha-position to a carbonyl group can be used to interconvert between diastereomers.

Green Chemistry Principles in the Synthesis of 5-Methyl-2-(thiophen-2-yl)piperidine Analogs

The application of green chemistry principles to the synthesis of piperidine-containing compounds has led to innovative and environmentally benign methodologies. These approaches aim to improve efficiency and reduce waste by focusing on aspects such as solvent and catalyst-free conditions, alternative energy sources like ultrasonic irradiation, and advanced reactor technologies.

Solvent-free and catalyst-free reactions represent a significant advancement in green synthesis, minimizing waste and simplifying purification processes. Research has demonstrated the successful synthesis of new thiophene-based Schiff bases that incorporate piperidine rings without the use of any catalysts or solvents. acgpubs.org This approach not only aligns with green chemistry objectives but also provides high yields in a short timeframe. acgpubs.org

| Reaction Type | Reactants | Conditions | Advantage | Reference |

| Schiff Base Formation | Thiophene-2-carbaldehyde, Piperidine derivatives | Solvent-free, Catalyst-free | High yield, Short reaction time, Eco-friendly | acgpubs.org |

Ultrasonic irradiation has emerged as a powerful tool in green chemistry for promoting chemical reactions. ekb.eg The physical phenomenon responsible for this is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. ekb.eg This collapse generates localized "hot spots" with extremely high temperatures (around 5,000 K) and pressures (about 1,000 atm), dramatically accelerating reaction rates. ekb.eg

This technique has been successfully applied to the synthesis of various piperidine-based heterocycles. For instance, ultrasound-assisted synthesis has been used to create novel heterocyclic compounds from a piperidine-based precursor, including those containing thiophene rings. nih.gov In another study, piperidinyl-quinoline acylhydrazones were synthesized in excellent yields within 4-6 minutes under ultrasonic irradiation. mdpi.com The benefits of this method include significantly reduced reaction times, milder reaction conditions, and often higher yields compared to conventional methods. ekb.egnih.gov

Furthermore, ultrasound can be combined with other green techniques. For example, the synthesis of bis-spiro piperidine derivatives has been achieved under ultrasonic irradiation at room temperature using a heterogeneous nanocatalyst, showcasing a multi-faceted green approach. rsc.org

| Product | Method | Reaction Time | Yield | Reference |

| Piperidinyl-quinoline acylhydrazones | Ultrasound-assisted conjugation | 4–6 min | Excellent | mdpi.com |

| Bis-spiro piperidine derivatives | Ultrasonic irradiation with catalyst | Not specified | Not specified | rsc.org |

| Multi-substituted pyrroles | Ultrasonic irradiation in water | Not specified | High | nih.gov |

Flow microreactors offer a green and efficient alternative to traditional batch synthesis for preparing piperidine derivatives. beilstein-journals.org These systems provide superior control over reaction parameters such as temperature and residence time due to their high surface-area-to-volume ratio. beilstein-journals.orgrsc.org This enhanced control allows for reactions to be conducted under conditions that are often not feasible in batch processes, such as avoiding cryogenic temperatures for highly exothermic reactions like Br/Li exchange on pyridine rings. rsc.orgresearchgate.net

The synthesis of disubstituted pyridines, which are common precursors for piperidines, has been successfully demonstrated in flow microreactors without the need for ultra-low temperatures. rsc.org This method is not only safer and more energy-efficient but also allows for the continuous production of the target compounds on a preparative scale. beilstein-journals.org The use of readily available starting materials and the elimination of expensive or toxic reagents further enhance the green credentials of this technology. beilstein-journals.org An integrated flow microreactor system, composed of multiple micromixers and microtube reactors, has been used for the sequential introduction of different electrophiles to create complex disubstituted pyridine compounds. rsc.orgresearchgate.net

| Technology | Application | Key Advantage | Reference |

| Flow Microreactor | Electrorreductive cyclization for piperidine synthesis | Eliminates toxic reagents, enables continuous production | beilstein-journals.org |

| Integrated Flow Microreactor System | Synthesis of disubstituted pyridines via Br/Li exchange | Avoids cryogenic conditions required in batch processes | rsc.orgresearchgate.net |

Heterogeneous catalysts are a cornerstone of green chemistry because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. Nano γ-alumina (gamma-alumina) has been identified as a versatile and effective support material for catalysts due to its high surface area, stability, and intrinsic Lewis-acidity. rsc.orgresearchgate.net

A notable application is the use of nano γ-alumina supported antimony(V) chloride (nano-γ-Al₂O₃/Sb(V)) as a potent Lewis acid catalyst for the one-pot, three-component synthesis of bis-spiro piperidine derivatives. rsc.org This reaction proceeds smoothly under ultrasonic irradiation at room temperature, combining the benefits of heterogeneous catalysis and sonochemistry. rsc.orgresearchgate.net The catalyst's strong acidic nature plays a key role in accelerating the reaction rate. rsc.org

Similarly, γ-alumina nanoparticles have been used to catalyze the synthesis of other nitrogen-containing heterocycles, like highly substituted imidazoles, under mild conditions. mdpi.com The efficiency of these catalysts is often attributed to the large surface area provided by the nanoparticles. mdpi.com The development of catalysts like mesoporous γ-alumina-supported cobalt has also shown high efficiency in related synthetic transformations, such as the reduction of nitroarenes to arylamines, which can be key precursors in more complex syntheses. nih.gov

| Catalyst | Application | Conditions | Key Feature | Reference |

| Nano γ-Al₂O₃/Sb(V) | Synthesis of bis-spiro piperidines | Room temperature, Ultrasonic irradiation | Highly potent, recyclable heterogeneous Lewis acid | rsc.org |

| γ-Alumina Nanoparticles | Synthesis of substituted imidazoles | Sonication or conventional heating | High efficiency due to large surface area, reusable | mdpi.com |

| Mesoporous γ-Alumina-Supported Cobalt | Chemoselective reduction of nitroarenes | Near room temperature | Superior catalytic activity, recyclable | nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.

The ¹H NMR spectrum of 5-methyl-2-(thiophen-2-yl)piperidine is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) and thiophene (B33073) rings. The chemical shifts are influenced by the electron density and the proximity of electronegative atoms and aromatic rings.

Thiophene Protons: The thiophene ring protons are anticipated to appear in the aromatic region, typically between 6.8 and 7.5 ppm. The proton at position 5 of the thiophene ring (H-5') would likely be the most downfield, followed by the protons at positions 3 and 4 (H-3' and H-4').

Piperidine Protons: The protons on the piperidine ring will show more upfield signals. The proton on the carbon adjacent to the thiophene ring (H-2) is expected to be downfield due to the deshielding effect of the aromatic ring. The proton on the carbon bearing the methyl group (H-5) and the methyl protons themselves will have characteristic shifts. The N-H proton of the piperidine ring would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Based on data for 2-methylpiperidine and 2-substituted thiophenes, the following is a predicted ¹H NMR data table. researchgate.netchemicalbook.comguidechem.comresearchgate.netchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| N-H | Variable (broad) | s | - |

| Thienyl H-5' | ~7.2-7.4 | dd | ~5.0, 1.2 |

| Thienyl H-3' | ~6.9-7.0 | dd | ~3.6, 1.2 |

| Thienyl H-4' | ~6.8-6.9 | dd | ~5.0, 3.6 |

| Piperidinyl H-2 | ~3.5-3.8 | m | - |

| Piperidinyl H-6 | ~2.9-3.2 (eq), ~2.5-2.8 (ax) | m | - |

| Piperidinyl H-3, H-4 | ~1.2-1.9 | m | - |

| Piperidinyl H-5 | ~1.0-1.3 | m | - |

| Methyl H | ~0.8-1.0 | d | ~6-7 |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the thiophene ring will resonate at lower field (higher ppm) compared to the aliphatic carbons of the piperidine ring.

Thiophene Carbons: The carbon attached to the piperidine ring (C-2') and the carbon adjacent to the sulfur atom (C-5') are expected to be the most downfield of the thiophene carbons.

Piperidine Carbons: The carbon atom bonded to the thiophene ring (C-2) will be the most downfield among the piperidine carbons. The carbon bearing the methyl group (C-5) and the methyl carbon itself will have characteristic upfield chemical shifts.

A predicted ¹³C NMR data table based on related compounds is presented below. guidechem.comchemicalbook.comresearchgate.net

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Thienyl C-2' | ~145-150 |

| Thienyl C-5' | ~127-129 |

| Thienyl C-3' | ~124-126 |

| Thienyl C-4' | ~123-125 |

| Piperidinyl C-2 | ~55-60 |

| Piperidinyl C-6 | ~45-50 |

| Piperidinyl C-3 | ~30-35 |

| Piperidinyl C-4 | ~25-30 |

| Piperidinyl C-5 | ~30-35 |

| Methyl C | ~18-22 |

Two-dimensional NMR techniques are indispensable for the definitive assignment of proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the thiophene protons (H-3', H-4', and H-5') and among the protons of the piperidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial in confirming the connection between the thiophene and piperidine rings, for example, by observing a correlation between the piperidinyl H-2 proton and the thienyl C-2' and C-3' carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is vital for determining the stereochemistry of the molecule, such as the relative orientation of the methyl group and the thiophene substituent on the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of 5-methyl-2-(thiophen-2-yl)piperidine is 181.30 g/mol .

Upon electron ionization (EI), the molecular ion peak (M⁺) at m/z 181 would be expected. The fragmentation pattern would likely involve characteristic losses from both the piperidine and thiophene moieties. nih.govresearchgate.netresearchgate.netarkat-usa.orgscielo.brmiamioh.eduresearchgate.netwvu.edulibretexts.org

Alpha-cleavage: A common fragmentation pathway for piperidine derivatives is the cleavage of the bond alpha to the nitrogen atom. This could lead to the loss of a methyl radical (•CH₃) if the fragmentation occurs at the C2-C3 bond, or more likely, the loss of a propyl radical if the ring opens.

Loss of the thiophene ring: Cleavage of the C2-C2' bond could result in a fragment corresponding to the piperidine ring (m/z 98 for a methylpiperidine radical cation) and a thiophene radical.

Fragmentation of the thiophene ring: The thiophene ring itself can undergo fragmentation, for instance, by losing a thioformyl radical (•CHS).

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of 5-methyl-2-(thiophen-2-yl)piperidine would be expected to show the following characteristic absorption bands:

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | Secondary amine (piperidine) | 3300-3500 (broad) |

| C-H stretch (aromatic) | Thiophene | 3000-3100 |

| C-H stretch (aliphatic) | Piperidine and methyl | 2850-3000 |

| C=C stretch | Thiophene | 1500-1600 |

| C-N stretch | Piperidine | 1000-1250 |

| C-S stretch | Thiophene | 600-800 |

These bands would confirm the presence of the secondary amine of the piperidine ring, the aromatic thiophene ring, and the aliphatic C-H bonds. iosrjournals.orgnist.govnii.ac.jpnist.govresearchgate.netnih.govspectrabase.com

X-ray Diffraction Analysis

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. While no crystal structure for 5-methyl-2-(thiophen-2-yl)piperidine is currently available in open-access databases, this technique would be the ultimate method for its structural confirmation. tandfonline.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govacs.org

If a suitable crystal could be grown, X-ray diffraction would precisely determine the conformation of the piperidine ring (typically a chair conformation) and the relative stereochemistry of the methyl group at C-5 and the thiophene group at C-2 (i.e., whether they are cis or trans to each other). This would provide an unambiguous three-dimensional structure of the molecule.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation

Single Crystal X-ray Diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule such as 5-methyl-2-(thiophen-2-yl)piperidine, SCXRD is the definitive method for establishing its absolute stereochemistry and preferred solid-state conformation.

While a crystal structure for 5-methyl-2-(thiophen-2-yl)piperidine is not publicly documented, analysis of related piperidine derivatives provides insight into the expected structural features. For instance, the relative stereochemistry of methyl-substituted pipecolinates has been confirmed by single-crystal X-ray diffraction of their N-tosyl derivatives. This approach would similarly be applicable to confirm the cis or trans relationship between the methyl group at the 5-position and the thiophenyl group at the 2-position of the piperidine ring in 5-methyl-2-(thiophen-2-yl)piperidine.

The crystal structure of a related benzimidazolinyl piperidine derivative was determined, providing detailed bond lengths and angles. A similar analysis for 5-methyl-2-(thiophen-2-yl)piperidine would reveal the puckering of the piperidine ring, which typically adopts a chair conformation, and the orientation of the thiophene ring relative to the piperidine.

Table 1: Representative Crystallographic Data for a Fused Triazolo/Thiadiazole Compound with an Indole Scaffold

| Parameter | Value |

|---|---|

| Empirical formula | C18H13N5S |

| Formula weight | 343.40 |

| Crystal system | Monoclinic |

| Space group | P21/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

Note: This data is for a related heterocyclic compound and serves to illustrate the type of information obtained from an SCXRD experiment. mdpi.com

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. It is used to identify the crystalline phase of a material and can be used to assess its purity. The PXRD pattern is a unique "fingerprint" for a specific crystalline compound. americanpharmaceuticalreview.com

For 5-methyl-2-(thiophen-2-yl)piperidine, PXRD would be employed to confirm the identity of a synthesized batch against a reference pattern, if one were available. It is also instrumental in studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Each polymorph would exhibit a distinct PXRD pattern.

In the analysis of piperine-succinic acid cocrystals, PXRD was used to confirm the formation of a new crystalline phase, distinct from the starting materials. The diffraction pattern of intact piperine showed sharp peaks indicative of its crystalline nature. A similar approach would be used to characterize any crystalline forms of 5-methyl-2-(thiophen-2-yl)piperidine.

Table 2: Illustrative PXRD Peak Positions for Piperine

| 2θ (degrees) |

|---|

| 14.91 |

| 19.68 |

| 22.50 |

| 25.85 |

| 28.25 |

Note: This data is for piperine and is provided as an example of characteristic PXRD peaks for a crystalline organic compound. researchgate.net

Thermal Analysis Techniques (e.g., TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of a material and to study its decomposition behavior.

For 5-methyl-2-(thiophen-2-yl)piperidine, TGA would provide information on its decomposition temperature. A study on thiophene-based copolymers showed good thermal stabilities with decomposition temperatures above 380 °C. mdpi.com While the molecular weight of 5-methyl-2-(thiophen-2-yl)piperidine is significantly lower than these polymers, the inherent stability of the thiophene and piperidine rings suggests it would also possess a degree of thermal stability. The TGA curve for a piperidine-functionalized nanocatalyst showed a primary weight loss between 190–420°C, indicating the decomposition of the organic component. acgpubs.org

Electron Microscopy and Surface Analysis (e.g., FESEM, TEM, EDS, BET) for Nanocatalyst Characterization

Should 5-methyl-2-(thiophen-2-yl)piperidine be utilized as a ligand in the formation of a nanocatalyst, a suite of electron microscopy and surface analysis techniques would be essential for its characterization.

Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) would be used to visualize the morphology and size distribution of the nanocatalyst particles.

Energy-Dispersive X-ray Spectroscopy (EDS) would provide elemental composition, confirming the presence of elements from the metallic core and the 5-methyl-2-(thiophen-2-yl)piperidine ligand (e.g., carbon, nitrogen, sulfur).

Brunauer-Emmett-Teller (BET) analysis would be used to determine the specific surface area of the nanocatalyst, which is a critical parameter for catalytic activity.

These techniques were employed to characterize a piperidine-functionalized Fe3O4-supported graphene quantum dot nanocatalyst, providing comprehensive information on its physical and chemical properties. acgpubs.orgresearchgate.net

Spectrophotometric Techniques (e.g., UV-Vis) for Electronic Absorption Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within a molecule and is influenced by the nature of the chromophores present.

The UV-Vis spectrum of 5-methyl-2-(thiophen-2-yl)piperidine would be expected to show absorption bands characteristic of the thiophene ring. A study on (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide, which also contains a thiophene ring, investigated its electronic transitions using UV-Vis spectroscopy. acgpubs.orgresearchgate.net The absorption spectrum of thiophene itself exhibits characteristic peaks. The presence of the piperidine and methyl groups would likely cause a slight shift in the absorption maxima compared to unsubstituted thiophene.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a compound. The results are used to confirm the empirical formula of a newly synthesized compound.

For 5-methyl-2-(thiophen-2-yl)piperidine (C10H15NS), the theoretical elemental composition can be calculated. Experimental data from an elemental analyzer would then be compared to these theoretical values to verify the purity and identity of the compound. For example, elemental analysis was used to confirm the composition of a (thiophen-2-yl)-piperidin or tetrahydropyridin-azabicyclocarboxamide derivative.

Table 3: Theoretical Elemental Composition of 5-methyl-2-(thiophen-2-yl)piperidine (C10H15NS)

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 66.25 |

| Hydrogen (H) | 8.34 |

| Nitrogen (N) | 7.73 |

| Sulfur (S) | 17.69 |

Note: This table presents the calculated theoretical values for the specified compound.

Chemical Reactivity and Transformation Studies of 5 Methyl 2 Thiophen 2 Yl Piperidine

Oxidation Reactions of the Thiophene (B33073) Moiety

The thiophene ring in 5-methyl-2-(thiophen-2-yl)piperidine is generally resistant to mild oxidation. However, the sulfur atom, with its lone pairs of electrons, can be targeted by strong oxidizing agents. The reaction's outcome is highly dependent on the oxidant used and the reaction conditions. While direct oxidation of the thiophene ring itself is challenging, reactions can be initiated under specific circumstances. nih.gov

Studies on related thiophene derivatives show that reagents like meta-chloroperoxybenzoic acid (mCPBA) can lead to the formation of sulfoxides and subsequently sulfones. However, these thiophene S-oxides are often unstable and can act as reactive intermediates in cycloaddition reactions. researchgate.net Harsh oxidation conditions can lead to the cleavage and degradation of the thiophene ring.

Table 1: Potential Oxidation Products of the Thiophene Moiety

| Oxidizing Agent | Potential Product(s) | Remarks |

| Peroxy acids (e.g., mCPBA) | Thiophene S-oxide, Thiophene S,S-dioxide (Sulfone) | Products can be unstable and serve as reactive intermediates. researchgate.net |

| Strong Oxidants (e.g., KMnO₄, H₂O₂) | Ring-opened products (e.g., dicarboxylic acids) | Typically leads to the destruction of the aromatic thiophene ring. |

Reduction Reactions of Cyclic Rings and Substituents

The reduction of 5-methyl-2-(thiophen-2-yl)piperidine can selectively target either the thiophene ring or the piperidine (B6355638) ring, depending on the chosen catalytic system and reaction conditions. The piperidine ring is a saturated heterocycle and is generally stable under typical reduction conditions. Conversely, the aromatic thiophene ring can be reduced, though it is more resistant than its furan (B31954) counterpart.

Catalytic hydrogenation presents a common method for the reduction of the thiophene moiety. Specific catalytic systems, such as those involving rhodium or ruthenium, have been used for the reduction of pyridine (B92270) derivatives bearing thienyl substituents. nih.gov A notable transformation in such reactions is the potential for ring-opening of the 2-thienyl substituent to yield the corresponding thiol under certain hydroboration/hydrogenation cascade conditions. nih.gov

Table 2: Summary of Reduction Reactions

| Reagent/Catalyst | Targeted Moiety | Primary Product Type | Reference |

| H₂ / Raney Nickel | Thiophene Ring | Tetrahydrothiophene derivative | General reaction for thiophenes |

| Borenium Catalysts | Thiophene Ring | Ring-opened thiol | nih.gov |

| Ruthenium(II) / Rhodium(I) | Piperidine Precursors | Piperidine | nih.gov |

Nucleophilic and Electrophilic Substitution Patterns

The substitution patterns of 5-methyl-2-(thiophen-2-yl)piperidine are dictated by the distinct electronic properties of its two constituent rings.

Electrophilic Substitution: The thiophene ring is significantly more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate sigma complex. nih.govuoanbar.edu.iq In 2-substituted thiophenes, electrophilic attack typically occurs at the C5 position. Since this position is occupied by the piperidine ring in the parent structure, substitution would be directed to the C3 and C4 positions of the thiophene ring. The methyl group on the piperidine ring has a minor electronic influence on the thiophene moiety's reactivity.

Nucleophilic Substitution: Nucleophilic aromatic substitution on an unsubstituted thiophene ring is generally unfavorable. edurev.in Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this compound. uoanbar.edu.iqedurev.in Therefore, direct nucleophilic attack on the thiophene ring of 5-methyl-2-(thiophen-2-yl)piperidine is unlikely under standard conditions. Nucleophilic substitution can, however, be facilitated at the alpha-carbon to the piperidine nitrogen through the formation of an N-acyliminium ion intermediate. nih.gov

Reactivity of the Piperidine Nitrogen

The nitrogen atom within the piperidine ring of 5-methyl-2-(thiophen-2-yl)piperidine is a secondary amine, which defines its reactivity. This nitrogen is nucleophilic and basic, readily participating in a variety of chemical transformations.

Common reactions involving the piperidine nitrogen include:

N-Alkylation: Reaction with alkyl halides to form tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination (Eschweiler-Clarke Reaction): N-methylation can be achieved using formic acid and formaldehyde (B43269). This method can be adapted to introduce isotopically labeled methyl groups. nih.gov

The nucleophilicity of the piperidine nitrogen is central to its role in many synthetic pathways and its interactions in biological systems. nih.gov

Table 3: Typical Reactions of the Piperidine Nitrogen

| Reaction Type | Reagent(s) | Functional Group Formed |

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |

| N-Acylation | Acyl Chloride (R-COCl) | Amide |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Reductive Amination | HCOOH / H₂CO | N-methyl Tertiary Amine |

Investigation of Reaction Kinetics and Mechanisms

Specific kinetic studies on 5-methyl-2-(thiophen-2-yl)piperidine are not extensively documented in the literature. However, the mechanisms of its characteristic reactions can be inferred from studies on simpler, related structures.

For instance, nucleophilic substitution reactions where piperidine acts as the nucleophile have been shown to proceed via a two-step addition-elimination mechanism (SNAr). nih.gov In some cases, particularly with pyridinium (B92312) substrates, the mechanism can involve a rate-determining deprotonation of the addition intermediate by a second molecule of piperidine. nih.gov The entropies of activation for such reactions can be complex and variable, influenced by factors like the differential solvation of reactants and transition states. nih.gov

The mechanism for electrophilic substitution on the thiophene ring follows the standard pathway for aromatic compounds: initial attack by the electrophile to form a resonance-stabilized carbocation (sigma complex or Wheland intermediate), followed by deprotonation to restore aromaticity. uoanbar.edu.iq The sulfur atom's ability to participate in resonance, potentially using its d-orbitals, provides additional stabilization to this intermediate, explaining the high reactivity of thiophenes compared to benzene analogues. uoanbar.edu.iq

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. Methodologies such as Density Functional Theory (DFT), Hartree-Fock (HF) Theory, and Time-Dependent Density Functional Theory (TD-DFT) are standard tools for these investigations.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

No specific studies employing Density Functional Theory (DFT) to determine the electronic structure or to perform geometry optimization for 5-methyl-2-(thiophen-2-yl)piperidine have been reported in the available literature. DFT is a widely used method in computational chemistry to investigate the electronic properties of molecules, providing insights into molecular geometry, vibrational frequencies, and other important characteristics.

Hartree-Fock (HF) Theory for Electronic Properties

A search of published research did not yield any studies that have utilized Hartree-Fock (HF) theory to analyze the electronic properties of 5-methyl-2-(thiophen-2-yl)piperidine. HF theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant, providing a basis for more advanced computational methods.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

There are no available studies that have used Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic absorption spectra of 5-methyl-2-(thiophen-2-yl)piperidine. TD-DFT is a powerful tool for predicting the excited-state properties of molecules, including UV-Vis absorption spectra.

Molecular Orbital Analysis (HOMO-LUMO) and Frontier Molecular Orbital Theory

No literature was found that specifically discusses the molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), or the application of Frontier Molecular Orbital Theory to 5-methyl-2-(thiophen-2-yl)piperidine. Such analyses are crucial for understanding a molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and electron-accepting capabilities, respectively.

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A thorough literature search did not reveal any studies that have generated a Molecular Electrostatic Potential (MEP) map for 5-methyl-2-(thiophen-2-yl)piperidine. MEP mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict sites susceptible to electrophilic and nucleophilic attack.

Topological Analysis (e.g., Natural Bond Orbital (NBO) Analysis) for Hyperconjugative Interactions

No research articles were found that perform a Natural Bond Orbital (NBO) analysis or any other form of topological analysis to investigate hyperconjugative interactions within 5-methyl-2-(thiophen-2-yl)piperidine. NBO analysis provides detailed insights into the bonding and electronic structure of a molecule, including the stabilizing effects of electron delocalization.

Conformation Analysis of Piperidine (B6355638) Ring Systems

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. For substituted piperidines like 5-methyl-2-(thiophen-2-yl)piperidine, the orientation of the substituents (axial or equatorial) is a critical aspect of its conformational analysis.

Computational studies on analogous 2-substituted and 2,5-disubstituted piperidines indicate a strong preference for a chair conformation. whiterose.ac.uk The relative stability of the different conformers is determined by the steric and electronic interactions of the substituents. For 5-methyl-2-(thiophen-2-yl)piperidine, several chair conformations are possible, differing in the axial or equatorial placement of the methyl and thiophenyl groups.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the precise geometries and relative energies of these conformers. nih.gov Such calculations on fluorinated piperidines have shown that electrostatic and hyperconjugative effects can also play a significant role in determining conformational preferences, sometimes even favoring an axial orientation for a substituent. nih.gov

Table 1: Predicted Relative Stability of Chair Conformations for 5-methyl-2-(thiophen-2-yl)piperidine

| Isomer | Methyl Group Position | Thiophen-2-yl Group Position | Predicted Relative Stability |

| cis | Equatorial | Equatorial | Most Stable |

| cis | Axial | Axial | Least Stable |

| trans | Equatorial | Axial | Potentially Stable |

| trans | Axial | Equatorial | Potentially Stable |

Note: This table is predictive and based on general principles of conformational analysis of substituted piperidines. Specific energy differences would require dedicated computational studies.

Thermodynamic Property Calculations (e.g., enthalpy, entropy, Gibbs free energy)

Computational chemistry allows for the calculation of key thermodynamic properties, providing insights into the stability and feasibility of formation of a molecule. High-level ab initio and DFT methods can be used to compute standard enthalpies of formation (ΔHf°), entropies (S°), and Gibbs free energies of formation (ΔGf°).

For the parent piperidine molecule, experimental thermodynamic data is available from sources like the NIST WebBook. nist.gov These values serve as a baseline for understanding the thermodynamic contributions of the piperidine ring itself.

Table 2: Experimental Thermodynamic Properties of Piperidine (Gas Phase)

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -48.9 ± 0.9 | kJ/mol |

| Standard Molar Entropy (S°) | 309.9 ± 2.1 | J/mol·K |

Source: NIST WebBook nist.gov. Values are for the ideal gas at 298.15 K.

By performing similar calculations for 5-methyl-2-(thiophen-2-yl)piperidine, one could determine its thermodynamic stability relative to its isomers or potential reactants. These calculations would involve geometry optimization followed by frequency calculations to obtain the zero-point vibrational energy, thermal corrections, and entropy. researchgate.net

Reactivity Descriptors (e.g., electronic chemical potential, chemical hardness, global electrophilicity index)

DFT has become a standard tool for calculating a range of "reactivity descriptors" that help in understanding and predicting the chemical behavior of molecules. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO and LUMO Energies : The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. semanticscholar.org

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : This represents the resistance to a change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Harder molecules are generally less reactive. semanticscholar.org

Global Electrophilicity Index (ω) : This index quantifies the electrophilic power of a molecule. It is calculated as ω = μ² / (2η). rdd.edu.iq

Table 3: Representative Global Reactivity Descriptors for a Thiophene (B33073) Derivative

| Descriptor | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | ~ -6.5 |

| LUMO Energy | ELUMO | - | ~ -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.0 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | ~ -4.0 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.5 |

| Global Electrophilicity | ω | μ² / (2η) | ~ 3.2 |

Note: The values are illustrative and based on data for related thiophene derivatives from computational studies. semanticscholar.orgrdd.edu.iq Actual values for 5-methyl-2-(thiophen-2-yl)piperidine would require specific calculations.

Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like 5-methyl-2-(thiophen-2-yl)piperidine, MD simulations can provide critical insights into its dynamic behavior, conformational flexibility, and interactions with its environment, particularly with solvent molecules. researchgate.netresearchgate.net

In an MD simulation, the molecule is placed in a simulated "box," often filled with explicit solvent molecules (e.g., water, methanol). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved numerically to simulate the trajectory of each atom over a period of time, typically nanoseconds to microseconds. nih.gov

These simulations can be used to:

Explore Conformational Space : MD can reveal the different conformations the molecule adopts in solution and the transitions between them, complementing the static picture from quantum chemical calculations. researchgate.net

Study Dynamic Properties : MD can be used to calculate time-dependent properties, such as diffusion coefficients and rotational correlation times, which are difficult to access through static calculations.

MD simulations have been successfully applied to study various piperidine and piperazine (B1678402) derivatives, elucidating their conformational stability and interactions in biological environments. researchgate.netnih.govnih.gov Such a study on 5-methyl-2-(thiophen-2-yl)piperidine would provide a detailed picture of its behavior in solution, which is crucial for understanding its properties in many chemical and biological contexts.

Computational Studies on Reaction Pathways and Stability

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies, thereby providing a detailed understanding of chemical reactions. acs.org While specific computational studies on the reaction pathways and stability of 5-methyl-2-(thiophen-2-yl)piperidine are not documented, the methodologies can be understood from studies on related systems.

For example, DFT calculations have been used to investigate the mechanism of piperidine synthesis through copper-catalyzed intramolecular C-H amination. acs.org These studies map out the entire catalytic cycle, calculating the free energy profile for the reaction, which helps in identifying the rate-determining step and understanding the role of the catalyst.

Similarly, computational methods have been employed to rationalize the stereochemical outcomes of reactions used to synthesize complex piperidine scaffolds. researchgate.netnih.gov By modeling the transition states of different reaction pathways, researchers can predict which product isomer is likely to be favored, guiding synthetic efforts.

A computational study on 5-methyl-2-(thiophen-2-yl)piperidine could investigate its stability by, for instance, calculating its decomposition pathways and the associated energy barriers. It could also be used to model its formation, such as the hydrogenation of a corresponding pyridine (B92270) precursor, to understand the reaction mechanism and factors controlling stereoselectivity. nih.gov These theoretical investigations provide a molecular-level understanding that complements and guides experimental work.

Advanced Applications in Materials Science and Chemical Synthesis

Integration in Combinatorial Chemistry Libraries

The 5-methyl-2-(thiophen-2-yl)piperidine scaffold represents a valuable core structure for the construction of combinatorial chemistry libraries aimed at drug discovery. This framework merges two key heterocyclic systems: the piperidine (B6355638) ring, one of the most prevalent N-heterocycles in FDA-approved drugs, and the thiophene (B33073) ring, a recognized "privileged" pharmacophore in medicinal chemistry. arizona.edursc.orgresearchgate.net The combination of the rigid, saturated piperidine and the aromatic, electron-rich thiophene provides a three-dimensional structure with diverse potential interaction points for biological targets. The methyl group at the 5-position introduces a specific stereochemical feature that can influence binding affinity and selectivity.

The utility of this scaffold in combinatorial libraries stems from its suitability for derivatization at multiple points, allowing for the rapid generation of a large number of structurally related analogs. The primary site for introducing molecular diversity is the piperidine nitrogen atom, which can be readily functionalized through various reactions such as acylation, alkylation, sulfonylation, and reductive amination. nih.govnih.gov This allows for the exploration of a wide range of substituents, systematically altering the compound's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, to optimize for biological activity and pharmacokinetic profiles.

Solid-phase synthesis is a particularly effective strategy for building libraries based on the 5-methyl-2-(thiophen-2-yl)piperidine core. In this approach, the scaffold can be attached to a resin support, enabling the use of excess reagents and simplifying purification to a simple washing step after each reaction. This methodology is highly amenable to automation and parallel synthesis, facilitating the high-throughput production of discrete compounds. acs.org

The design of a combinatorial library around this scaffold involves the strategic selection of building blocks to maximize chemical diversity. By varying substituents on the piperidine nitrogen (R¹) and potentially on the thiophene ring (R²), a matrix of unique compounds can be generated. This systematic exploration of chemical space is crucial for identifying initial hits in high-throughput screening campaigns and for subsequent structure-activity relationship (SAR) studies. 5z.com

Below is a representative table illustrating a synthetic strategy for diversifying the 5-methyl-2-(thiophen-2-yl)piperidine scaffold in a parallel synthesis format.

| Reaction Type | Reagent/Building Block (Example) | Resulting Functional Group (at R¹) | Purpose in Library Design |

|---|---|---|---|

| Reductive Amination | Aromatic Aldehydes (e.g., Benzaldehyde) | Benzylamine | Introduce bulky, aromatic groups; explore π-π interactions. |

| Acylation | Acid Chlorides (e.g., Acetyl Chloride) | Amide | Introduce hydrogen bond acceptors and modulate polarity. |

| Sulfonylation | Sulfonyl Chlorides (e.g., Benzenesulfonyl Chloride) | Sulfonamide | Introduce strong hydrogen bond acceptors/donors; mimic peptide bonds. |

| Urea Formation | Isocyanates (e.g., Phenyl Isocyanate) | Urea | Introduce rigid linkers with multiple H-bonding points. |

The resulting library of compounds can then be screened against various biological targets, such as enzymes or receptors, to identify novel modulators. The structural information gleaned from active compounds helps guide the design of next-generation libraries with more focused and potent derivatives. For example, libraries based on piperidine scaffolds have been successfully used to identify potent ligands for opioid receptors. nih.gov The inclusion of the thiophene moiety further expands the potential biological targets to include those where interactions with this specific heterocycle are beneficial, as seen in various kinase inhibitors and anti-HIV agents. nih.gov

The table below outlines a hypothetical subset of a combinatorial library derived from the core scaffold, demonstrating the diversity achieved by varying a single substituent.

| Compound ID | Core Scaffold | R¹ Substituent | Molecular Weight (g/mol) | Calculated LogP |

|---|---|---|---|---|

| L1-A01 | 5-methyl-2-(thiophen-2-yl)piperidine | -H | 181.31 | 2.58 |

| L1-A02 | 5-methyl-2-(thiophen-2-yl)piperidine | -C(=O)CH₃ (Acetyl) | 223.35 | 2.31 |

| L1-A03 | 5-methyl-2-(thiophen-2-yl)piperidine | -CH₂-Ph (Benzyl) | 271.44 | 4.45 |

| L1-A04 | 5-methyl-2-(thiophen-2-yl)piperidine | -SO₂-Ph (Benzenesulfonyl) | 321.47 | 3.67 |

Future Research Directions and Perspectives

Development of Novel Stereoselective Synthetic Methodologies